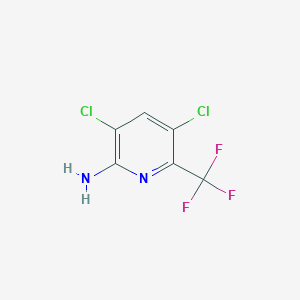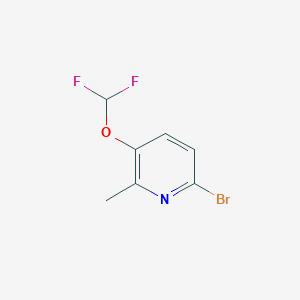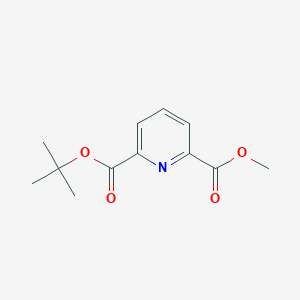
2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Introduction of tert-Butyl Group: tert-Butyl groups are introduced using tert-butyllithium in a reaction reminiscent of the Chichibabin reaction.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl and methyl groups contribute to its steric and electronic properties, influencing its binding affinity and selectivity .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the carboxylate groups.
2,6-Di-tert-butyl-4-methylpyridine: Contains an additional methyl group at the 4-position.
2,4,6-Tri-tert-butylpyridine: Contains tert-butyl groups at the 2, 4, and 6 positions.
Uniqueness
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups along with carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
79233-73-1 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
6-O-tert-butyl 2-O-methyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-7-5-6-8(13-9)10(14)16-4/h5-7H,1-4H3 |
InChI 键 |
OEQUBNFISYFEEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


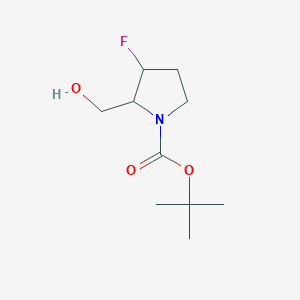
![Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13920690.png)


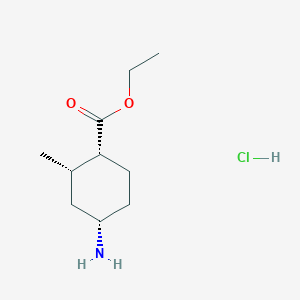
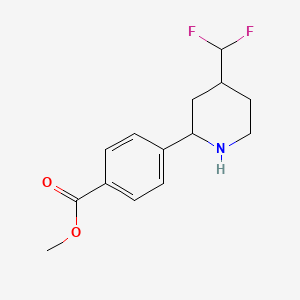


![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
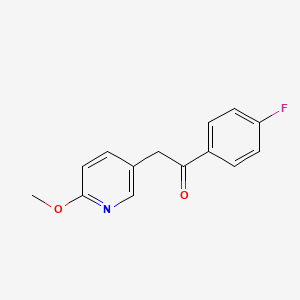
![1-[(2R,3R,4R,5R)-5-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13920748.png)
![6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13920751.png)
